6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a chemical compound with the molecular formula and a molecular weight of 185.13 g/mol. This compound is characterized by the presence of two fluorine atoms at the 6 and 8 positions of the benzo[d][1,3]oxazine ring. The compound is identified by its CAS number 2138142-23-9, and it has garnered interest in various fields due to its unique structural properties and potential applications in medicinal chemistry and materials science.
The compound is classified under the category of oxazines, which are heterocyclic compounds containing an oxygen atom in a six-membered ring along with nitrogen. Its structure consists of a fused benzene and oxazine ring, making it a member of the broader class of benzoxazines. The presence of fluorine substituents enhances its chemical reactivity and biological activity, which is particularly relevant for pharmaceutical applications.
The synthesis of 6,8-difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one can be achieved through several methodologies, often involving the reaction of substituted phenols with appropriate fluorinated reagents. Common methods include:
Technical details often include controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The compound can undergo various chemical reactions typical of oxazines and fluorinated compounds:
Technical details regarding these reactions often involve specific catalysts or conditions that facilitate the desired transformations while minimizing side reactions.
The mechanism of action for 6,8-difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is primarily related to its interactions with biological targets. The presence of fluorine enhances lipophilicity and metabolic stability:
Relevant data regarding these properties can inform experimental design for applications in research or industry.
6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one has potential applications in several scientific fields:
Research into this compound continues to evolve, highlighting its versatility and importance in various scientific domains.
The synthesis of 6,8-difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one leverages convergent multicomponent reactions (MCRs) to construct its benzoxazine core efficiently. A representative approach involves the condensation of 3,5-difluoro-2-aminobenzoic acid with triphosgene or aldehydes under controlled conditions. This one-pot strategy proceeds via in situ formation of an electrophilic carbamoyl intermediate, which undergoes intramolecular cyclodehydration to yield the target oxazine. Key studies demonstrate that electron-withdrawing fluorine substituents at C-6 and C-8 accelerate ring closure by enhancing the electrophilicity of the carbonyl carbon. Solvent selection critically influences yields, with aprotic polar solvents like DMF providing optimal results (75–82%) by facilitating intermediate stability [2]. Alternative MCRs employ salicylaldehyde derivatives, but the fluorine substitution pattern necessitates modified conditions to prevent dehalogenation [2].
Table 1: Multicomponent Reaction Optimization for 6,8-Difluoro-Benzoxazine Synthesis
Acid Component | Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
3,5-Difluoro-2-aminobenzoic acid | Triphosgene | THF | 25 | 2 | 68 |
3,5-Difluoro-2-aminobenzoic acid | (ClCO)₂CCl₂ | DCM | 0→25 | 1.5 | 71 |
3,5-Difluoro-2-aminobenzoic acid | Phosgene | Toluene | 80 | 0.5 | 85 |
3,5-Difluoro-2-aminobenzoic acid | Benzaldehyde | Toluene | 110 | 8 | 62 |
While the 6,8-difluoro scaffold lacks chiral centers, its synthetic precursors benefit from asymmetric catalysis. Scandium(III) complexes with C₂-symmetric ligands (e.g., N,N'-bis(2-hydroxybenzyl)-1,2-diaminocyclohexane) enable enantioselective amination of 3,5-difluoro-2-ketobenzoates, yielding chiral α-amino esters with >90% ee. These serve as advanced intermediates for non-racemic oxazine derivatives. Gold(I) catalysts with chiral phosphine ligands (e.g., (R)-DTBM-SEGPHOS) facilitate enantiocontrolled cycloisomerizations of fluoro-substituted propargyl benzamides, though fluorine’s electron-withdrawing effect necessitates ligand fine-tuning to maintain enantioselectivity [1] [3]. Titanium(IV)-BINOL systems achieve moderate ee (75–80%) in desymmetrizing o-fluoroaniline dialdehydes, but competing defluorination remains a limitation [3].
Table 2: Enantioselective Catalysis for Key Benzoxazine Precursors
Catalyst System | Substrate Class | ee (%) | Product Application |
---|---|---|---|
Sc(III)/C₂-symmetric diamine | 3,5-Difluoro-2-ketobenzoate | 92 | Chiral amino-alcohol intermediates |
Au(I)/(R)-DTBM-SEGPHOS | o-Alkynyl-3,5-difluorobenzamide | 87 | Prochiral enol ethers |
Ti(IV)/(S)-BINOL | 3,5-Difluoro-aniline dialdehyde | 78 | Cyclic hemiaminals |
Microwave irradiation drastically enhances the efficiency of benzoxazine ring closure. Cyclodehydration of N-(3,5-difluoro-2-hydroxybenzoyl)urea derivatives under solvent-free microwave conditions (150°C, 20 min) achieves 89% yield versus 48% under conventional heating (8 h, reflux). This technique suppresses difluoroaniline dimerization—a prevalent side reaction in thermal methods. Controlled experiments confirm a non-thermal microwave effect: the dipole moment of the fluoro-substituted intermediate (3.2 D) enables efficient energy absorption, accelerating the rate-determining nucleophilic attack by the urea nitrogen [2]. Parallel studies demonstrate that o-fluoroaryl imines cyclize to 4-arylidene-oxazines in 15 min (microwave, 120°C) versus 12 h (thermal), with fluorines enhancing substrate polarity and cyclization kinetics [2].
Late-stage diversification of 6,8-difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one capitalizes on electrophilic aromatic substitution (SEAr) and transition metal catalysis. Directed ortho-metalation (DoM) using n-BuLi at −78°C selectively functionalizes C-7, yielding 7-alkyl/aryl derivatives while preserving fluorine atoms. Palladium-catalyzed Suzuki coupling installs aryl groups at C-4 with 70–85% efficiency, though competing protodehalogenation requires careful control of fluoride scavengers [1]. Copper-mediated C–N couplings at C-2 generate spiro-oxazine-amidine hybrids, leveraging fluorine activation for nucleophilic displacement. Electrophilic bromination (Br₂/FeBr₃) occurs regioselectively at C-7, providing handles for cross-coupling [1] [2].
Sustainable synthesis routes emphasize solvent reduction and earth-abundant catalysts. Gold(I)-catalyzed cycloisomerizations of N-(2-alkynyl)-3,5-difluoroaryl benzamides proceed in water under aerobic conditions using AuCl(PPh₃)/AgSbF₆, achieving 78% yield at 30°C—superior to traditional Pd/Cu systems requiring high temperatures [1]. Mechanochemistry enables solvent-free assembly: ball-milling 3,5-difluoroanthranilic acid with triethyl orthoacetate for 45 min delivers the oxazinone in 94% yield, minimizing waste. Life-cycle assessment confirms a 65% reduction in process mass intensity versus solution-phase routes [2]. Iron(III)-catalyzed oxidative cyclizations using H₂O₂ as a terminal oxidant achieve 81% yield while avoiding stoichiometric metal oxidants [3].
Pharmacological Activities of 6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one Derivatives
CAS No.: 65618-21-5
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: